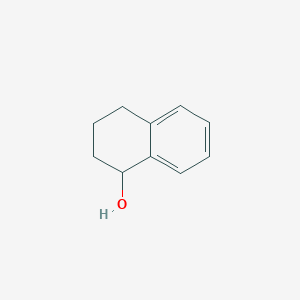

1,2,3,4-Tetrahydro-1-naphthol

Beschreibung

Significance and Research Context

1,2,3,4-Tetrahydro-1-naphthol is recognized as a versatile building block in organic synthesis. chemimpex.com Its structure, featuring a hydroxyl group on a fused ring system, allows for a variety of chemical transformations. Researchers utilize it as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com Notably, it serves as a precursor in the development of certain analgesic and anti-inflammatory agents. chemimpex.com

Beyond its role as a synthetic intermediate, the compound is employed in material science for creating specialty polymers and resins, where it can contribute to enhancing mechanical and thermal properties. chemimpex.com It is also a known major urinary metabolite of tetralin, formed through hydroxylation at the benzylic carbon. lookchem.com

In biochemical research, this compound is used as a chiral probe to investigate enzyme-substrate interactions. lookchem.comchemicalbook.com Specifically, it has been instrumental in studying the sulfuryl acceptor binding site of the aryl sulfotransferase IV (AST IV) enzyme, helping to elucidate the role of aromatic residues in these interactions. lookchem.com

| Property | Value |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol nih.gov |

| CAS Number | 529-33-9 nih.gov |

| Appearance | Clear colourless to slightly brown viscous liquid chemicalbook.com |

| Boiling Point | 102-104 °C at 2 mmHg chemicalbook.com |

| Density | 1.09 g/mL at 25 °C sigmaaldrich.com |

Stereochemical Considerations and Enantiomeric Forms

The carbon atom at the 1-position, which bears the hydroxyl group, is a stereocenter, meaning this compound is a chiral molecule and exists as a pair of enantiomers. ontosight.aichemimpex.com These are designated as (R)-(-)-1,2,3,4-tetrahydro-1-naphthol and (S)-(+)-1,2,3,4-tetrahydro-1-naphthol. nih.govsigmaaldrich.com The stereochemistry of these molecules is critical as it often dictates their biological activity and interactions. chemimpex.com

The two enantiomers exhibit distinct behaviors in enzymatic reactions. For instance, with the aryl sulfotransferase IV enzyme, the (R)-enantiomer acts as a substrate, while the (S)-enantiomer functions as a competitive inhibitor of the sulfation process. lookchem.comchemicalbook.com This differential activity underscores the importance of enantiomerically pure compounds in pharmaceutical and biochemical research. chemimpex.com The synthesis of these enantiomerically pure alcohols can be achieved through methods such as the asymmetric Corey-Bakshi-Shibata reduction of the corresponding ketone, 1-tetralone (B52770), or by the resolution of the racemic mixture. ontosight.aichemsrc.com

| Property | (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol |

| CAS Number | 23357-45-1 nih.gov | 53732-47-1 sigmaaldrich.com |

| Appearance | White or off-white crystalline powder chemimpex.com | Crystals sigmaaldrich.com |

| Melting Point | 38-42 °C chemimpex.com | 37-39 °C sigmaaldrich.com |

| Optical Rotation | [α]17/D −32° (c = 2.5 in chloroform) sigmaaldrich.com | [α]20/D +33±1° (c = 2.5% in chloroform) sigmaaldrich.com |

| Synonyms | (R)-(-)-α-Tetralol chemimpex.com | (S)-(+)-α-Tetralol tcichemicals.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAJQSRLGAYGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027174 | |

| Record name | 1,2,3,4-Tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-33-9, 5929-35-1 | |

| Record name | 1-Tetralol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetralol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetralol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005929351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetralol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TETRALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87652943HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,2,3,4 Tetrahydro 1 Naphthol and Its Derivatives

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis provides the most direct and atom-economical routes to chiral molecules. For 1,2,3,4-tetrahydro-1-naphthol, key strategies involve the asymmetric hydrogenation of naphthols and the enantioselective reduction of the corresponding ketone, 1-tetralone (B52770).

Asymmetric Hydrogenation of Naphthols

The direct asymmetric hydrogenation of naphthols to produce chiral 1,2,3,4-tetrahydro-1-naphthols represents a significant challenge in catalysis. Recent advancements have demonstrated the viability of this approach through transfer hydrogenation.

A notable strategy employs a bimetallic cooperative system using a heterogeneous palladium on carbon (Pd/C) catalyst and a homogeneous chiral ruthenium catalyst. chinesechemsoc.orgchinesechemsoc.org In this one-pot reaction, 1-naphthol (B170400) is first partially hydrogenated to the intermediate α-tetralone using Pd/C and sodium formate (B1220265) (HCOONa) as the hydrogen source in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). chinesechemsoc.orgchinesechemsoc.org Subsequently, a chiral Ru-tethered-TsDPEN catalyst facilitates the asymmetric reduction of the ketone intermediate to furnish the chiral alcohol with excellent enantioselectivity (up to 99% ee). chinesechemsoc.orgchinesechemsoc.org The choice of solvent is critical, with HFIP being essential for preventing the over-reduction of the ketone by the heterogeneous catalyst. chinesechemsoc.orgchinesechemsoc.org

Another approach involves a homogeneous chemo- and enantioselective transfer hydrogenation of 1-naphthol derivatives catalyzed by tethered rhodium-diamine catalysts. researchgate.net This method also utilizes HCOONa as the reductant and can be tuned to produce either 1-tetralones or chiral 1,2,3,4-tetrahydro-1-naphthols in high yields and enantioselectivities by altering the solvent composition. researchgate.net

Table 1: Asymmetric Transfer Hydrogenation of 1-Naphthol

| Catalyst System | H-Source | Solvent | Key Features | ee (%) | Ref |

|---|---|---|---|---|---|

| Pd/C and (R,R)-C11 (chiral Ru catalyst) | HCOONa | HFIP, then MeOH | One-pot, two-step sequential transfer hydrogenation. | up to 99 | chinesechemsoc.org |

| (R,R)-C6 (tethered Rh-diamine catalyst) | HCOONa | HFIP / other | Solvent-tunable chemoselectivity for tetralone or alcohol. | High | researchgate.net |

Enantioselective Reduction of Corresponding Ketones

The most common precursor for the synthesis of this compound is α-tetralone (also known as 1-tetralone). The enantioselective reduction of this ketone is a widely studied and effective method for obtaining the chiral alcohol.

Catalytic methods often employ chiral catalysts for the reduction. For instance, the asymmetric reduction of tetralone using specific chiral catalysts can yield the (S)-(+)-enantiomer, a valuable building block in pharmaceutical synthesis.

Biotransformation offers a green chemistry alternative to metal-based catalysts. Various fungal strains have been screened for their ability to reduce α-tetralone. For example, the use of Absidia cylindrospora culture can produce (S)-(+)-1,2,3,4-tetrahydro-1-naphthol with a high enantiomeric excess of 92% after a three-day transformation. nih.gov Similarly, Chaetomium sp. KCh 6651 has been shown to be effective in producing enantiomerically pure (S)-(-)-1,2,3,4-tetrahydro-2-naphthol from β-tetralone. nih.gov

Table 2: Enantioselective Reduction of α-Tetralone

| Method | Catalyst/Organism | Product | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| Biotransformation | Absidia cylindrospora | (S)-(+)-1,2,3,4-tetrahydro-1-naphthol | - | 92 | nih.gov |

| Biotransformation | C. betulinum KCh 6534 | (S)-(+)-1,2,3,4-tetrahydro-1-naphthol | 75 | >86 | nih.gov |

| Asymmetric Reduction | Chiral Catalysts | (S)-(+)-1,2,3,4-tetrahydro-1-naphthol | 30-40 | 99+ |

Chiral Auxiliary Strategies

Chiral auxiliaries are employed to control stereochemistry during synthesis. These are chiral molecules that are temporarily incorporated into the substrate, direct a stereoselective reaction, and are subsequently removed.

Total Synthesis Strategies for Complex Derivatives

The this compound core is a feature of various complex molecules. Total synthesis strategies often build upon this scaffold to create more elaborate structures. For example, the synthesis of 1,2,3,4-tetrahydro-6-methoxy-2-phenyl-1-(p-tolyl)-1-naphthol involves multi-step organic reactions that include condensation and reduction steps to assemble the final complex structure. ontosight.ai Other research has focused on generating tetraarylmethanes from racemic tertiary alcohols derived from 6-(hydroxydiarylmethyl)naphthalen-2-ols, using a chiral phosphoric acid catalyst to achieve high enantioselectivity. dicp.ac.cn These syntheses highlight the utility of the tetrahydronaphthol framework in constructing sterically congested and functionally diverse molecules.

Stereoselective Reductions in Derivative Synthesis

The stereoselective reduction of functionalized tetralone derivatives is a crucial step in the synthesis of specific diastereomers of substituted 1,2,3,4-tetrahydro-1-naphthols. The synthesis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols provides a clear example. cdnsciencepub.com

The reduction of 2-acetamidotetralones or 2-aminotetralone hydrochlorides with sodium borohydride (B1222165) typically proceeds with high stereoselectivity, affording the trans derivatives as the major product with a diastereomeric ratio of approximately 90:10. cdnsciencepub.com This selectivity is well-documented and allows for the controlled synthesis of trans-2-acetamido- or trans-2-amino-1-tetralols. cdnsciencepub.com Interestingly, the stereoselectivity can be reversed in derivatives containing a methoxy (B1213986) group at the C(8) position, where the cis product is favored under the same reduction conditions. cdnsciencepub.com

In a different context, the diastereoselective and enantioselective reduction of tetralin-1,4-dione has been explored. nih.govresearchgate.net Reagents such as L-Selectride and Red-Al show opposing diastereoselectivities, preferentially forming the cis-diol and trans-diol, respectively. nih.govresearchgate.net Furthermore, highly enantioselective Corey-Bakshi-Shibata (CBS) reductions can provide access to the trans-diol with 99% ee and the mono-reduction product, 4-hydroxy-1-tetralone, with 95% ee. nih.govresearchgate.net

Novel Synthetic Route Development

The development of new synthetic routes aims to improve efficiency, selectivity, and environmental friendliness. A significant novel approach is the tandem asymmetric transfer hydrogenation of naphthols, which combines heterogeneous and homogeneous catalysis in a single pot to produce chiral 1,2,3,4-tetrahydro-1-naphthols. chinesechemsoc.orgchinesechemsoc.org This method avoids the isolation of the intermediate ketone and streamlines the synthetic process. chinesechemsoc.orgchinesechemsoc.org

Another area of development involves the synthesis of functionalized derivatives. A novel, environmentally friendly, two-step procedure has been reported for the synthesis of 1-arylmethyl-2-naphthols. researchgate.net This method utilizes a microwave-assisted, solvent-free Mannich reaction followed by a palladium-catalyzed deamination. researchgate.net While not directly producing this compound, such routes for derivatives expand the chemical space accessible from simple naphthol precursors.

Research into the functionalization of the tetralone ring system has also yielded new methods. For instance, a xanthate radical addition–cyclization sequence has been used to generate various α-tetralones, which are then converted to substituted naphthalenes. csic.es These tetralone precursors can be aromatized through different methods, including oxidation or elimination reactions, to access a range of functionalized naphthalene (B1677914) derivatives. csic.es

Mechanistic Organic Chemistry of 1,2,3,4 Tetrahydro 1 Naphthol Reactions

Reaction Pathways and Transformation Mechanisms

The chemical behavior of 1,2,3,4-tetrahydro-1-naphthol is characterized by a variety of reaction pathways, including hydrodeoxygenation, oxidative transformations, and reductive processes. These reactions are fundamental in both synthetic organic chemistry and in the upgrading of biomass-derived compounds.

Hydrodeoxygenation (HDO) is a critical process for the conversion of phenolic compounds, such as naphthols, into valuable aromatic hydrocarbons. The reaction pathways for the HDO of naphthol precursors to produce compounds like this compound and subsequently deoxygenated products are complex and often catalyst-dependent.

Generally, the HDO of phenolic substrates like 1-naphthol (B170400) can proceed through three main pathways acs.org:

Direct deoxygenation: This pathway involves the direct removal of the hydroxyl group to form the corresponding arene.

Partial hydrogenation followed by dehydration: In this route, the phenolic ring is partially hydrogenated to an intermediate like 1,2-dihydro-1-naphthol, which then undergoes dehydration. acs.org

Complete hydrogenation followed by dehydration: This pathway involves the full hydrogenation of the phenolic ring to form this compound, which is then dehydrated. acs.org

Iridium-based molecular catalysts, such as those derived from hydroxy-tetraphenyl-cyclopentadienyl (CpOH) Ir–phosphine dihydride complexes, have been shown to be effective for the HDO of naphthols. acs.org Density Functional Theory (DFT) calculations have provided insights into the mechanisms with these catalysts. For instance, with certain iridium catalysts, 1-naphthol is initially hydrogenated to 1,2-dihydronaphthol. acs.org Depending on the specific catalyst (e.g., with or without a labile ligand), the reaction can either proceed to naphthalene (B1677914) via dehydration of the dihydronaphthol intermediate or continue to full hydrogenation to this compound. acs.org The latter is then dehydrated to 1,2-dihydronaphthalene, which upon further hydrogenation yields tetralin. acs.org

The choice of catalyst and reaction conditions significantly influences the product distribution. For example, a Pd/C catalyst in the presence of hydrazine (B178648) and trifluoroacetic acid has been utilized for the HDO of naphthols. acs.org In this system, hydrazine acts as both a reducing agent and a reactant to form a hydrazone intermediate, facilitating the C-O bond cleavage. acs.org

The following table summarizes the key intermediates and products in the hydrodeoxygenation of 1-naphthol.

| Precursor | Intermediate(s) | Final Product(s) | Catalyst System Example |

| 1-Naphthol | 1,2-Dihydro-1-naphthol | Naphthalene | Iridium-based molecular catalysts |

| 1-Naphthol | This compound, 1,2-Dihydronaphthalene | Tetralin | Iridium-based molecular catalysts with labile ligands |

| 1-Naphthol | Naphthylamine (as part of a reaction sequence) | Naphthalene | Pd/C, Hydrazine, Trifluoroacetic Acid |

The oxidation of this compound can lead to the formation of various oxygenated species, with the primary product often being the corresponding ketone, α-tetralone. The selectivity of these reactions is highly dependent on the oxidant and catalytic system employed.

Under certain conditions, particularly at elevated temperatures, the oxidation of this compound can result in a mixture of products due to overoxidation and side reactions, potentially leading to the formation of quinonoid byproducts. rsc.orgrsc.org For instance, using an IBS/oxone system at high temperatures can lead to low yields of α-tetralone. rsc.orgrsc.org However, low-temperature oxidation methods have been developed to improve selectivity. A catalytic system based on manganese(II) salts, pyridine-2-carboxylic acid, and butanedione with hydrogen peroxide as the oxidant at ambient temperatures allows for the selective oxidation of this compound to α-tetralone. rug.nl This system demonstrates that secondary aryl alcohols are more susceptible to oxidation than benzylic C-H positions, allowing for selective conversion without further oxidation of the aromatic ring. rug.nl

Visible light-induced aerobic oxidation offers an environmentally friendly alternative. Using metal-free photocatalysts like sodium anthraquinone-2-sulfonate, this compound can be oxidized to the corresponding ketone, although conversions may be limited under certain conditions. mdpi.com

The reaction of oxidizing radicals, such as the hydroxyl radical (•OH), with naphthols has also been studied. researchgate.net These reactions, often investigated using techniques like pulse radiolysis, proceed through the formation of transient naphthoxyl radicals. researchgate.net

The table below outlines the products of various oxidative transformations of this compound.

| Starting Material | Oxidant/Catalyst System | Primary Product |

| This compound | Mn(II)/Pyridine-2-carboxylic acid/Butanedione/H₂O₂ | α-Tetralone |

| This compound | Sodium anthraquinone-2-sulfonate/Visible light/O₂ | α-Tetralone |

| This compound | IBS/Oxone (high temperature) | α-Tetralone (low yield), Quinonoid byproducts |

The reduction of this compound and its precursors can proceed through several pathways, leading to either partial or complete hydrogenation of the aromatic system.

The transfer hydrogenation of 1-naphthol derivatives using a tethered rhodium-diamine catalyst with sodium formate (B1220265) as the reductant can produce chiral 1,2,3,4-tetrahydro-1-naphthols with high enantioselectivity. researchgate.net A proposed mechanism for this transformation involves a sequence of dearomative tautomerization, 1,4-hydride addition, and subsequent 1,2-hydride addition. researchgate.net

The complete hydrogenation of the aromatic ring of this compound ultimately leads to the formation of decalin derivatives. This process typically requires more forcing conditions or highly active catalysts. For instance, the hydrodeoxygenation of anisole (B1667542) over Pt/Al-SBA-15 involves a stepwise ring hydrogenation, demonstrating the synergy between metal and acid sites for complete saturation. ucl.ac.uk While not directly studying this compound, this provides a model for the complete reduction of substituted aromatic rings.

The selective partial hydrogenation of polycyclic aromatic hydrocarbons can be achieved using catalysts like quenched skeletal Ni, where the molecular structure of the substrate plays a significant role in directing the hydrogenation and product distribution. researchgate.net

The following table presents a summary of reductive pathways for 1-naphthol and related compounds.

| Substrate | Catalyst/Reductant | Key Transformation | Product(s) |

| 1-Naphthol derivatives | Tethered Rhodium-diamine/HCOONa | Asymmetric transfer hydrogenation | Chiral 1,2,3,4-Tetrahydro-1-naphthols |

| Anisole (model compound) | Pt/Al-SBA-15 | Stepwise ring hydrogenation and deoxygenation | Cyclohexane |

| Polycyclic Aromatic Hydrocarbons | Quenched skeletal Ni | Selective partial hydrogenation | Partially hydrogenated products |

Derivatization Strategies for Functional Enhancement

Derivatization of this compound is a key strategy to modify its properties for specific applications, such as creating conformationally restrained analogs or for analytical purposes like enantiomeric separation.

The synthesis of derivatives of this compound with restricted conformations is important for studying structure-activity relationships, particularly in medicinal chemistry. One approach involves the introduction of functional groups that lead to specific stereochemical outcomes and conformational preferences.

For example, the synthesis of cis- and trans-2-amino-1,2,3,4-tetrahydro-1-naphthalenols has been described. cdnsciencepub.com The introduction of the amino group at the C(2) position can be achieved through methods like nitrosation of the corresponding tetralone followed by reduction, or via a Neber rearrangement. cdnsciencepub.com The subsequent stereoselective reduction of the C(1) carbonyl group allows for the preparation of specific diastereomers. cdnsciencepub.com The conformational analysis of these derivatives, using techniques like ¹H NMR and theoretical calculations, reveals that the substituents' orientation (pseudoaxial or pseudoequatorial) is influenced by factors such as intramolecular hydrogen bonding and peri interactions. cdnsciencepub.com For instance, cis-derivatives often adopt a conformation with a pseudoaxial hydroxyl group to minimize steric strain. cdnsciencepub.com

This compound is a chiral molecule, and the separation and analysis of its enantiomers are often crucial, especially in pharmaceutical contexts. Chiral derivatization is a common technique used to convert the enantiomers into diastereomers, which can then be separated using standard chromatographic methods.

The enantiomers of this compound can be derivatized with chiral reagents to facilitate their separation by gas chromatography (GC) or high-performance liquid chromatography (HPLC). For instance, achiral derivatization to form esters or ethers can be used to improve chromatographic properties on a chiral stationary phase. sigmaaldrich.com

Alternatively, the enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a non-chiral column. While specific examples for this compound are part of broader studies on chiral derivatization, the principles apply. For instance, chiral isothiocyanates are used to derivatize amines and alcohols for HPLC separation.

Direct separation of the enantiomers without derivatization is also possible using chiral stationary phases (CSPs) in HPLC or GC. For example, the enantiomers of this compound have been separated on a Chiralpak IA column using supercritical fluid chromatography (SFC), with the mobile phase composition influencing the separation efficiency. pharmtech.com Similarly, various cyclodextrin-based GC columns have been used for the enantiomeric resolution of underivatized this compound. sigmaaldrich.com The (R)-(-)-enantiomer is a substrate for the aryl sulfotransferase IV enzyme, while the (S)-(+)-enantiomer acts as a competitive inhibitor, highlighting the importance of enantiomeric purity in biological studies. chemicalbook.com

The table below provides examples of chiral separation methods for this compound.

| Analytical Technique | Column (Chiral Stationary Phase) | Mobile Phase/Conditions | Purpose |

| Supercritical Fluid Chromatography (SFC) | Chiralpak IA | CO₂ with THF and methanol (B129727) additives | Enantiomeric Separation |

| Gas Chromatography (GC) | Cyclodextrin-based (e.g., G-PN) | H₂ carrier gas, temperature programming | Enantiomeric Separation |

| High-Performance Liquid Chromatography (HPLC) | Chiralpak OD-3 | Hexane:Isopropanol | Determination of enantiomeric excess |

Formation of Pharmaceutically Relevant Scaffolds

The tetralone framework inherent in this compound is a recurring motif in a multitude of biologically active molecules. Its rigid, fused-ring structure provides a valuable three-dimensional scaffold upon which medicinal chemists can elaborate to access a wide range of pharmacologically significant compounds. The chiral nature of this compound, in particular, makes it an invaluable chiral building block for the asymmetric synthesis of complex pharmaceutical agents where specific stereochemistry is crucial for biological activity. chemimpex.com

Research has demonstrated that derivatives of this compound are key intermediates in the development of various pharmaceuticals, including analgesics and anti-inflammatory drugs. chemimpex.com The strategic modification of the hydroxyl and amine functionalities, as well as the aromatic and alicyclic rings, has led to the discovery of potent modulators of various biological targets.

One notable application is in the field of metabolic disorders. The (S)-(+)-enantiomer of this compound is a crucial component in the synthesis of potent and orally bioavailable GPR40 agonists. lookchem.com These agonists function as novel insulin (B600854) secretagogues, presenting a therapeutic strategy for diabetes with a potentially low risk of hypoglycemia. lookchem.com

Furthermore, the core tetralin scaffold is being explored to create analogs of existing drugs to enhance their metabolic profiles. For instance, researchers have designed a synthetic approach using a tetralin scaffold, derived from a tetralone precursor, to create a library of agomelatine (B1665654) analogs. jocpr.com Agomelatine, an antidepressant, suffers from a significant first-pass effect in the liver; the use of the more saturated tetralin structure aims to circumvent this metabolic instability. jocpr.com

The introduction of an amino group to the tetralin frame, creating aminotetralin scaffolds, opens up further avenues for drug discovery. Derivatives of 1,2,3,4-tetrahydro-2-naphthylamine (B1217402) have been shown to interact with crucial central nervous system targets, including serotonin (B10506) 5-HT1A receptors and dopamine (B1211576) D2 receptors, indicating their potential in the development of neuropsychiatric drugs. google.com Similarly, (1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol serves as a precursor for other bioactive compounds and has been investigated for its role in enzyme inhibition.

The versatility of the scaffold is also evident in its incorporation into compounds designed to treat allergic and inflammatory conditions. Dimeric derivatives of 1,2,3,4-tetrahydronaphthalenylamine have been synthesized and evaluated for mast cell-stabilizing and anti-allergic activities. researchgate.net

The following table summarizes key research findings on the use of this compound and its derivatives in creating pharmaceutically relevant scaffolds.

| Starting Material/Scaffold | Target Scaffold/Derivative | Pharmaceutical Relevance |

| (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol | GPR40 Agonist | Novel insulin secretagogue for diabetes treatment. lookchem.com |

| Tetralone Precursor | Tetralin scaffold for Agomelatine Analogs | Potential to improve the metabolic stability of antidepressant drugs. jocpr.com |

| 1,2,3,4-Tetrahydro-2-naphthylamine | N-substituted derivatives | Modulation of 5-HT1A and Dopamine D2 receptors for neuropsychiatric applications. google.com |

| (1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol | Bioactive derivatives | Enzyme inhibition and precursor for various bioactive compounds. |

| 1,2,3,4-Tetrahydronaphthalenylamine | Dimeric derivatives | Mast cell-stabilizing and anti-allergic activity. researchgate.net |

| This compound | General Derivatives | Intermediates for analgesics and anti-inflammatory drugs. chemimpex.com |

Advanced Spectroscopic and Analytical Characterization of 1,2,3,4 Tetrahydro 1 Naphthol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of 1,2,3,4-tetrahydro-1-naphthol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum gives distinct signals for the aromatic and aliphatic protons. The chemical shifts and coupling patterns are crucial for confirming the tetrahydro-naphthalene core structure. For instance, the proton attached to the hydroxyl-bearing carbon (C1) typically appears as a multiplet around 4.7 ppm. chemicalbook.com The protons on the saturated portion of the ring system appear at higher fields (1.7-2.9 ppm), while the aromatic protons are found downfield (7.0-7.5 ppm). chemicalbook.com High-resolution NMR, coupled with two-dimensional techniques like HSQC and HMBC, allows for unambiguous assignment of all proton and carbon signals, which is essential for detailed stereochemical studies of its derivatives. core.ac.uk

Table 1: Representative ¹H NMR Chemical Shift Data for this compound in CDCl₃

| Assignment | Chemical Shift (δ) in ppm |

| Aromatic Protons | 7.42 - 7.10 |

| H-1 (CH-OH) | ~4.77 |

| H-4 (CH₂) | 2.81 - 2.72 |

| H-2, H-3 (CH₂) | 2.05 - 1.77 |

| Data sourced from representative spectra. Actual values may vary based on solvent and instrument frequency. chemicalbook.com |

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each carbon atom in the molecule. This data is invaluable for confirming the carbon skeleton and the position of the hydroxyl group.

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is employed to confirm the molecular weight and elucidate the fragmentation pattern of this compound, further verifying its structure. nist.gov Under electron ionization (EI), the molecule undergoes fragmentation in a predictable manner.

The mass spectrum will exhibit a molecular ion peak [M]⁺ corresponding to the compound's molecular weight of 148.20 g/mol . nist.govscbt.com The fragmentation pattern typically involves the loss of a water molecule (H₂O) from the molecular ion, leading to a significant [M-18]⁺ peak. Other fragments arise from the cleavage of the saturated ring, providing further structural confirmation. The NIST Mass Spectrometry Data Center provides reference spectra for this compound. nist.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. chemicalbook.com The spectrum is characterized by several distinct absorption bands.

O-H Stretch: A strong, broad absorption band is observed in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding. acs.org

C-H Stretch (Aromatic): Absorption peaks typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), indicating C-H bonds on the aromatic ring. libretexts.org

C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ (e.g., 3000-2850 cm⁻¹) are assigned to the C-H bonds of the saturated portion of the molecule. libretexts.org

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the benzene (B151609) ring. libretexts.org

C-O Stretch: A distinct peak in the 1320-1210 cm⁻¹ range is indicative of the C-O stretching vibration of the secondary alcohol group. libretexts.org

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | > 3000 | Medium |

| C-H Stretch (Aliphatic) | < 3000 | Medium-Strong |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 | Medium-Weak |

| C-O Stretch (Secondary Alcohol) | 1320 - 1210 | Strong |

| Data based on typical IR functional group regions. chemicalbook.comlibretexts.org |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the definitive method for separating its enantiomers, (R)- and (S)-1,2,3,4-tetrahydro-1-naphthol, and determining the enantiomeric excess (ee) of a sample. chinesechemsoc.orgsorbonne-universite.frchinesechemsoc.org

The separation is achieved on a chiral column, where the two enantiomers interact differently with the chiral environment of the stationary phase, leading to different retention times. The mobile phase typically consists of a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropyl alcohol). scholarsresearchlibrary.com By integrating the areas of the two enantiomer peaks in the resulting chromatogram, the enantiomeric excess can be precisely calculated. This technique is crucial in asymmetric synthesis to quantify the effectiveness of a chiral catalyst or reagent. chinesechemsoc.orgsigmaaldrich.com

Gas Chromatography (GC) for Conversion and Chemoselectivity Assessment

Gas Chromatography (GC) is an essential analytical tool for monitoring the synthesis of this compound. chinesechemsoc.orgchinesechemsoc.org It is primarily used to assess the progress of a reaction by determining the conversion of the starting material (e.g., 1-naphthol) and the chemoselectivity towards the desired product. chinesechemsoc.orgchinesechemsoc.org

In a typical procedure, a small aliquot of the reaction mixture is analyzed by GC. By comparing the peak area of the starting material to its initial amount, the percentage conversion can be calculated. Furthermore, by analyzing the areas of all product peaks, the chemoselectivity—the proportion of the converted starting material that formed the target molecule versus side products—can be determined. chinesechemsoc.org For accurate quantification, an internal standard (such as n-hexadecane) is often added to the reaction mixture before analysis. chinesechemsoc.orgchinesechemsoc.org The use of a capillary column, such as an HP-5, is common for these separations. chinesechemsoc.org

Computational Chemistry and Theoretical Investigations of 1,2,3,4 Tetrahydro 1 Naphthol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure and properties of medium-sized organic molecules like 1,2,3,4-Tetrahydro-1-naphthol. By approximating the many-body electronic Schrödinger equation with functionals of the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for a wide range of applications.

Mechanistic Insights into Reaction Pathways

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. These studies can map out potential energy surfaces, identify transition states, and determine reaction barriers, providing a detailed picture of how reactions proceed.

One key area of investigation is the hydrodeoxygenation (HDO) of naphthols, a critical process in biomass upgrading. DFT calculations have been used to explore the pathways for converting 1-naphthol (B170400) into valuable hydrocarbons. These studies show that the reaction can proceed through different routes, including the partial hydrogenation of the phenolic ring to form intermediates like 1,2-dihydro-1-naphthol, which can then be fully hydrogenated to this compound before subsequent dehydration. Similarly, DFT has been applied to understand the oxidation reactions of the related compound, 1-naphthol, with radicals like hydroxyl (•OH). researchgate.net Such calculations help identify the most favorable reaction sites and the structure of transient intermediates, demonstrating that •OH addition can occur at various carbon positions on the ring. researchgate.net These theoretical approaches provide a framework for understanding the reaction mechanisms of this compound in similar processes.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure of this compound is not static. The partially saturated ring can adopt different conformations, which influences its physical properties and biological activity. Conformational analysis through computational methods helps to identify the most stable arrangements of the molecule.

Theoretical calculations, such as those using the Molecular Mechanics 2 (MM2) force field, have been performed on closely related derivatives like 2-amino-1,2,3,4-tetrahydro-1-naphthalenols. researchgate.net These studies reveal that the six-membered saturated ring prefers a half-chair conformation. nih.gov In these structures, substituents like the hydroxyl group can occupy either a pseudo-axial or pseudo-equatorial position. researchgate.net For cis-isomers of these amino derivatives, the C(1)-OH group predominantly adopts a pseudo-axial disposition. researchgate.net In trans-isomers, a trans-dipseudoequatorial conformation is often favored, which can be stabilized by intramolecular hydrogen bonding. researchgate.net For the parent compound 1-tetralol (this compound), studies on its derivatives suggest that the hydroxyl group prefers a pseudoaxial orientation, which is attributed to avoiding steric strain.

Molecular dynamics (MD) simulations can further investigate the dynamic behavior of the molecule over time, providing insights into conformational flexibility and the transitions between different stable states. nih.gov

Electronic Structure and Reactivity Predictions

DFT is widely used to explore the electronic structure of molecules, which is key to understanding their reactivity. By calculating the distribution of electrons, researchers can predict where a molecule is likely to undergo electrophilic or nucleophilic attack. dergipark.org.trresearchgate.net

Key parameters derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. samipubco.comnih.gov For the related aromatic compound naphthalene (B1677914), the HOMO-LUMO gap has been calculated using DFT to be around 4.75 eV. samipubco.com From these orbital energies, global reactivity descriptors can be calculated to quantify aspects of reactivity. irjweb.com

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons. |

| Electronegativity (χ) | -μ | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | Measures the propensity to accept electrons. |

Another useful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. dergipark.org.trresearchgate.net For this compound, the oxygen atom of the hydroxyl group would be a region of high negative potential.

Spectroscopic Property Simulations (e.g., UV-Vis, TD-DFT)

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for simulating electronic absorption (UV-Vis) spectra. nih.gov

A theoretical study on positional isomers of tetrahydronaphthol compared the performance of different computational methods for simulating their electronic spectra. nih.gov The study investigated TD-DFT with the B3LYP functional and a 6-311G(d,p) basis set (TD-DFT/B3LYP/6-311G(d,p)). nih.gov The results showed that ab initio methods like TD-DFT can reproduce the first transitional energy with good accuracy, although a scaling factor may be needed. nih.gov

Table 2: Comparison of Theoretical Methods for Simulating Electronic Transitions in Tetrahydronaphthol Isomers

| Method | Level of Theory | General Finding for Tetrahydronaphthols |

|---|---|---|

| TD-DFT | B3LYP/6-311G(d,p) | Can reproduce the exact values of the first transitional energy with a scaling factor. nih.gov |

| TD-HF | 6-311G(d,p) | An ab initio approach also considered for comparison. nih.gov |

| ZINDO | AM1 | A semi-empirical method found to be realistic in detecting the trend of molecular transitions. nih.gov |

Ab Initio and Semi-Empirical Methodologies

Beyond DFT, other computational methodologies are also applied. Ab initio methods, which are based on first principles without experimental parameters, include techniques like Hartree-Fock (HF) and post-HF methods. nih.gov Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them computationally less expensive. nih.gov

For tetrahydronaphthol isomers, a comparative study found that the semi-empirical approach using the AM1/ZINDO function could effectively detect the trend of molecular transitions, with simulated values being more realistic than those from the tested ab initio methods for certain properties. nih.gov While ab initio methods like TD-HF and TD-DFT could accurately predict the first transitional energy in both ground and excited states for tetrahydronaphthol isomers (with some scaling), they were less successful for the fully aromatic naphthol isomers. nih.gov This suggests that the choice of computational method is crucial and depends on the specific property and molecular system being investigated.

Molecular Docking and Interaction Modeling

The biological activity of this compound and its derivatives is often related to their ability to interact with protein targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein), allowing for the modeling of these interactions.

This compound has been used as a chiral probe to explore enzyme-substrate interactions. Specifically, its enantiomers have been used to study the sulfuryl acceptor binding site of the aryl sulfotransferase IV enzyme. Studies showed that the (R)-(-)-enantiomer acts as a substrate for this enzyme, while the (S)-(+)-enantiomer is a competitive inhibitor of the enzyme's activity. This demonstrates the compound's utility in modeling and understanding molecular recognition at an enzyme's active site.

Furthermore, molecular docking studies have been performed on other novel compounds containing a naphthol skeleton to predict their binding affinity and interactions with biological targets like histone deacetylases (HDACs). researchgate.net Such studies are crucial in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level. nih.gov

Applications and Role in Specialized Chemical Fields

Asymmetric Catalysis and Ligand Development

The chiral nature of 1,2,3,4-Tetrahydro-1-naphthol, specifically its enantiomeric forms, makes it a valuable asset in the field of asymmetric synthesis. The (R)-(-)- and (S)-(+)-enantiomers serve as chiral building blocks and auxiliaries, enabling the creation of compounds with specific three-dimensional arrangements, a critical factor in drug development where stereochemistry often dictates biological activity chemimpex.com.

While complex ligands like BINOL (1,1'-bi-2-naphthol) are widely used in asymmetric catalysis, the fundamental naphthol moiety present in simpler structures like this compound serves as a foundational element. The hydroxyl group provides a crucial point for chemical modification, allowing for the synthesis of more elaborate chiral ligands thieme-connect.de. Research into palladium-catalyzed asymmetric reactions, for instance, often utilizes naphthol derivatives to achieve high levels of chemo- and enantioselectivity, demonstrating the importance of this class of compounds in creating stereochemically defined molecules nih.gov.

Building Block in Complex Molecular Synthesis

As a versatile organic compound, this compound functions as a key intermediate and foundational scaffold for constructing more complex molecules across various industries chemimpex.comguidechem.com.

This compound is widely recognized as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) guidechem.comjigschemical.com. Its structure is a component in the development of certain analgesic and anti-inflammatory agents chemimpex.com. The compound serves as a starting point, allowing chemists to build upon its frame to produce drugs with specific therapeutic properties guidechem.com.

In the agrochemical sector, it is an important precursor. For example, its parent compound, tetralin, is oxidized to produce tetralin alcohol (this compound), which is a step in the synthesis of 1-Naphthol (B170400). 1-Naphthol is a key intermediate for producing the insecticide carbaryl (B1668338), highlighting the compound's role in the agricultural industry schultzchem.com.

The unique structural properties of this compound lend themselves to applications in material science. It has been explored in the development of novel materials, including specialized polymers and coatings, where its incorporation can enhance the performance and properties of the final material chemimpex.com. The related compound 1,2,3,4-tetrahydronaphthalene (B1681288) is used in high-grade paints to improve smoothness and gloss, indicating the utility of the tetralin backbone in coating applications schultzchem.com. The stability and reactivity of this compound make it an ideal candidate for functionalization, opening avenues for innovation in this field chemimpex.com.

Advanced Reagent in Organic Transformations

Beyond its role as a structural building block, this compound also functions as a reagent in various organic transformations. It is used as a chemical reagent in certain hydrogenation reactions, acting as a catalyst to facilitate chemical changes hsppharma.com. The reactivity of the hydroxyl group and the aromatic ring system allows it to participate in a range of reactions, enabling chemists to explore new synthetic pathways and create complex molecular architectures chemimpex.com. Its use in palladium-catalyzed intermolecular asymmetric allylic dearomatization reactions of naphthol derivatives is an example of the advanced synthetic methods where such compounds are employed nih.gov.

Chiral Probes in Biochemical and Enzymatic Studies

The distinct stereoisomers of this compound have been utilized as chiral probes to investigate enzyme-substrate interactions with high specificity chemicalbook.com. A notable example is its use in studying the aryl sulfotransferase IV (AST IV) enzyme. Research has shown that the two enantiomers of the compound interact differently with the enzyme's binding site:

The (R)-(-)-enantiomer acts as a substrate for the AST IV enzyme.

The (S)-(+)-enantiomer functions as a competitive inhibitor of the enzyme's catalytic activity chemicalbook.com.

This differential interaction has allowed researchers to probe the steric and electronic requirements of the enzyme's active site, providing valuable insights into the role of specific aromatic residues in enzyme-substrate binding and catalysis chemicalbook.com.

Research Findings on the Applications of this compound

| Application Area | Specific Role of this compound | Field of Study | Key Findings |

|---|---|---|---|

| Asymmetric Catalysis | Chiral building block and auxiliary | Organic Synthesis | Enables the synthesis of compounds with specific stereochemistry, which is crucial for biological activity chemimpex.com. |

| Pharmaceutical Development | Key intermediate | Medicinal Chemistry | Used as a starting material for analgesics and anti-inflammatory agents chemimpex.com. |

| Agrochemical Development | Precursor to intermediates | Agricultural Chemistry | Serves as an intermediate in the synthesis pathway of insecticides like carbaryl schultzchem.com. |

| Material Science | Monomer/Additive | Polymer & Coating Science | Explored for creating novel polymers and coatings with enhanced performance properties chemimpex.com. |

| Biochemical Research | Chiral Probe | Enzymology | The (R) and (S) enantiomers interact differently with aryl sulfotransferase IV, serving as a substrate and inhibitor, respectively, to study enzyme-substrate interactions chemicalbook.com. |

Biological and Biochemical Research on 1,2,3,4 Tetrahydro 1 Naphthol and Its Analogs

Enzyme-Substrate Interactions and Inhibition Kinetics

The interaction of 1,2,3,4-tetrahydro-1-naphthol and its analogs with various enzymes has been a subject of significant research, providing insights into substrate specificity and inhibition mechanisms. For instance, (1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol has been utilized as a precursor for bioactive compounds and studied for its role in enzyme inhibition . The broader aminotetralin scaffold, derived from this compound, is a key element in drug discovery, with derivatives showing interactions with central nervous system targets like serotonin (B10506) 5-HT1A and dopamine (B1211576) D2 receptors .

A notable example of specific enzyme interaction is the use of this compound in studying the sulfuryl acceptor binding site of aryl sulfotransferase IV (AST IV). This research has been crucial in understanding the role of aromatic residues in these enzymatic interactions. Furthermore, studies on other naphthol derivatives have revealed specific inhibitory activities. For example, 4-amino-1-naphthol (B40241) was identified as a potent inhibitor of lysine (B10760008) acetyltransferase 8 (KAT8) nih.gov. Kinetic studies of this inhibition revealed that the compound has a significantly higher potency for the acetylated enzyme intermediate (Ki2 = 0.017 μM) compared to the free enzyme (Ki1 = 2.6 μM), highlighting the complexity of enzyme-inhibitor interactions that may not be apparent from IC50 values alone nih.gov.

The study of enzyme kinetics provides a framework for understanding how inhibitors affect reaction rates. Different modes of inhibition, such as competitive, uncompetitive, and non-competitive, can be distinguished by plotting the reaction rate against substrate concentration in the presence and absence of the inhibitor, often visualized using Lineweaver-Burk plots youtube.com. The determination of the inhibitor constant (Ki) provides a more accurate measure of an inhibitor's potency than the half-maximal inhibitory concentration (IC50), as the latter can be influenced by substrate concentration nih.gov.

Table 1: Enzyme Inhibition Data for Naphthol Analogs

| Compound | Target Enzyme | Inhibition Parameter | Value |

|---|---|---|---|

| 4-amino-1-naphthol | Lysine Acetyltransferase 8 (KAT8) | Ki (free enzyme) | 2.6 μM nih.gov |

| 4-amino-1-naphthol | Lysine Acetyltransferase 8 (KAT8) | Ki (acetylated enzyme) | 0.017 μM nih.gov |

| Tetralone derivative 3f | Acetylcholinesterase (AChE) | IC50 | 0.045 ± 0.02 μM nih.gov |

| Tetralone derivative 3f | Monoamine Oxidase-B (MAO-B) | IC50 | 0.88 ± 0.12 μM nih.gov |

Modulation of Biological Pathways

While direct studies on this compound's effect on oxidative stress pathways are limited, research on structurally related tetralone derivatives provides valuable insights. The aromatic rings and hydroxyl groups present in these structures are suggestive of antioxidant activity researchgate.net. For instance, a novel α-tetralone based chalcone (B49325) compound, (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one (EBDN), has been synthesized and screened for its antioxidant activity nih.gov. The antioxidant potential of such compounds is often evaluated using methods like the phosphomolybdenum assay, which measures the total antioxidant capacity nih.gov.

The antioxidant activity of pyrazolone (B3327878) derivatives, for example, is attributed to their ability to undergo single electron transfer (SET) and hydrogen atom transfer (HAT) processes, which can neutralize free radicals mdpi.com. These mechanisms are crucial in mitigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products.

Derivatives of 1-naphthol (B170400) have demonstrated significant anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. A study on 2-substituted-1-naphthol derivatives found that several compounds exhibited preferential inhibition of COX-2 over COX-1 nih.gov. The presence of a hydroxyl group at the C-1 position of the naphthalene (B1677914) nucleus was found to be crucial for this activity, as it facilitates hydrogen bonding with the Val 523 side chain of the COX-2 enzyme nih.gov. When this hydroxyl group was replaced with a methoxy (B1213986) group, the inhibitory activity was lost nih.gov.

Further supporting the anti-inflammatory potential of related structures, two new 1,4-naphthoquinone (B94277) sodium salts isolated from Impatiens balsamina L. showed significant selective COX-2 inhibitory activities nih.gov. These findings provide a mechanistic basis for the traditional use of this plant in treating conditions associated with inflammation nih.gov. The development of selective COX-2 inhibitors is a key area of research, as these agents can provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Table 2: COX-2 Inhibition by Naphthol Derivatives

| Compound Class | Key Structural Feature for Activity | Target Enzyme |

|---|---|---|

| 2-substituted-1-naphthols | C-1 hydroxyl group nih.gov | COX-2 nih.gov |

| 1,4-naphthoquinones | N/A | COX-2 nih.gov |

Antimicrobial Activity Studies

Naphthol and tetralone derivatives have been the focus of numerous studies investigating their antimicrobial properties. Research has shown that derivatives of 1-naphthol can exhibit potent activity against a range of bacteria and fungi. For example, 2-Hydroxymethyl-1-naphthol diacetate (TAC) and other Mannich base derivatives of naphthol have been examined for their antimicrobial activity nih.gov. TAC, in particular, demonstrated significant activity against several bacterial and fungal strains with minimum inhibitory concentrations (MICs) in the range of 0.1-0.4 microM nih.gov.

Similarly, studies on various tetralone derivatives have revealed their effectiveness against pathogenic microbes. A series of novel aminoguanidine-tetralone derivatives showed significant antibacterial activity against ESKAPE pathogens and clinically resistant Staphylococcus aureus isolates researchgate.net. The antimicrobial activity of these compounds is often influenced by the nature of the substituents on the tetralone scaffold acs.org. For instance, in a study of tetralone derivatives, compounds with R = Ph, R = OMe, and R = O–CH2–CH3 showed superior antifungal potency compared to a derivative with R = CH3 acs.org. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism umsha.ac.ir.

Table 3: Antimicrobial Activity of Naphthol and Tetralone Derivatives

| Compound | Target Organisms | MIC Range |

|---|---|---|

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Enterobacter cloacae, Klebsiella pneumoniae, Proteus vulgaris, Pseudomonas aeruginosa, Candida spp., etc. | 0.1-0.4 μM nih.gov |

| Tetralone derivatives (2b, 2c, 2d) | Penicillium expansum | 31.25 to 62.5 μg/mL acs.org |

| Tetralone derivative 2a | Pseudomonas aeruginosa, Salmonella spp. | 31.25 to 250 μg/mL acs.org |

Neuroprotective Potential of Related Derivatives

Derivatives of tetralone, the oxidized form of this compound, have shown promise as multifunctional agents for the treatment of neurodegenerative diseases such as Alzheimer's disease. A series of α, β-unsaturated carbonyl-based tetralone derivatives were found to be protective against amyloid β-induced neuronal cell death in PC12 cells nih.gov. Several of these compounds exhibited potent inhibitory activity against monoamine oxidase-B (MAO-B), acetylcholinesterase (AChE), and self-induced Aβ1-42 aggregation, all of which are key pathological features of Alzheimer's disease nih.gov. For example, compound 3f from this series showed excellent AChE inhibitory potential (IC50 = 0.045 ± 0.02 μM) and also potently inhibited MAO-B (IC50 = 0.88 ± 0.12 μM) nih.gov.

Furthermore, other tetralin-related structures have been investigated for their neuroprotective effects. A novel derivative of tetramethylpyrazine, T-006, demonstrated neuroprotective and neurogenic effects in cellular and animal models of Parkinson's disease nih.gov. T-006 was found to improve locomotor behavior, increase the survival of dopaminergic neurons, and boost striatal dopamine levels nih.gov. Its mechanism of action involves the modulation of the Akt/GSK3β signaling pathway and the activation of brain-derived neurotrophic factor (BDNF) and cAMP responsive element-binding protein (CREB), which promote neurogenesis nih.gov. These findings highlight the potential of tetralin and its derivatives as scaffolds for the development of new therapies for neurodegenerative disorders.

Metabolic Fates and Biotransformation Pathways

The biotransformation of this compound (α-tetralol) is a critical aspect of its biological activity and clearance from the body. Studies on the metabolism of its parent compound, tetralin, in rabbits have shown that α-tetralol is a major metabolic product. Following administration of radiolabeled tetralin, the primary route of excretion is via the urine, with the main metabolite being the glucuronide conjugate of α-tetralol, accounting for 52.4% of the administered dose nih.govnih.gov.

The metabolic pathway involves a series of Phase I and Phase II reactions. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent compound taylorandfrancis.comslideshare.net. In the case of tetralin, hydroxylation leads to the formation of α-tetralol and β-tetralol. Further oxidation can produce 4-hydroxy-α-tetralone. These hydroxylated metabolites then undergo Phase II conjugation reactions, primarily glucuronidation, which involves the attachment of glucuronic acid to make the compound more water-soluble and facilitate its excretion nih.govnih.govtaylorandfrancis.com. The major metabolite of α-tetralol is its glucuronide conjugate nih.govnih.gov. Other minor metabolites identified include the glucuronide of β-tetralol (25.3%), 4-hydroxy-α-tetralone (6.1%), and cis- and trans-tetralin-1,2-diol (0.4% and 0.6%, respectively) nih.govnih.gov. It is important to note that compounds such as β-tetralone and α-naphthol, previously reported as metabolites, have been identified as artifacts of the analytical process nih.govnih.gov.

Table 4: Urinary Metabolites of Tetralin in Rabbits

| Metabolite | Percentage of Administered Dose |

|---|---|

| Glucuronide of α-tetralol | 52.4% nih.govnih.gov |

| Glucuronide of β-tetralol | 25.3% nih.govnih.gov |

| 4-hydroxy-α-tetralone | 6.1% nih.govnih.gov |

| cis-tetralin-1,2-diol | 0.4% nih.govnih.gov |

| trans-tetralin-1,2-diol | 0.6% nih.govnih.gov |

Environmental Chemistry and Degradation Pathways of 1,2,3,4 Tetrahydro 1 Naphthol

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a primary pathway for the transformation of 1,2,3,4-Tetrahydro-1-naphthol in the environment.

This compound is a well-documented intermediate in the aerobic microbial degradation of tetralin (1,2,3,4-tetrahydronaphthalene). ethz.ch Various bacterial strains are capable of initiating the degradation of tetralin by hydroxylating the alicyclic ring to form this compound. This initial oxidation is a critical step in the mineralization pathway. ethz.chnih.gov

For example, camphor 5-monooxygenase from Pseudomonas putida and Pseudomonas stutzeri catalyzes the conversion of tetralin to (R)-1,2,3,4-tetrahydro-1-naphthol. ethz.ch Following its formation, the alcohol is further oxidized by these microorganisms. The subsequent step in the pathway involves the dehydrogenation of this compound to yield 1,2,3,4-tetrahydronaphthalone. ethz.ch This demonstrates that while it is a metabolite, it is also readily transformed under aerobic conditions.

Table 2: Microbial Transformation of Tetralin via this compound

| Organism | Initial Substrate | Key Intermediate | Subsequent Product |

|---|---|---|---|

| Pseudomonas putida PgG 786 | Tetralin | (R)-1,2,3,4-Tetrahydro-1-naphthol | 1,2,3,4-Tetrahydronaphthalone |

| Pseudomonas stutzeri AS39 | Tetralin | (R)-1,2,3,4-Tetrahydro-1-naphthol | 1,2,3,4-Tetrahydronaphthalone |

| Corynebacterium sp. C125 | Tetralin | This compound | Not specified |

Source: Eawag-BBD, 2006 ethz.ch

In sulfate-reducing enrichment cultures, the anaerobic degradation of tetralin does not appear to proceed through hydroxylation to form this compound. Instead, the pathway is initiated by the addition of a C1 unit (carboxylation) to the aromatic ring, forming 5,6,7,8-tetrahydro-2-naphthoic acid as the major metabolite. nih.govnih.gov In these specific studies with sulfate-reducing cultures, 1,2,3,4-tetrahydro-2-naphthoic acid was not detected, suggesting that activation of the alicyclic ring is not the preferred pathway under these conditions. nih.govnih.gov

Studies on anaerobic naphthalene (B1677914) degradation have identified several reduced derivatives of 2-naphthoic acid. oup.comnih.gov While 1,2,3,4-tetrahydro-2-naphthoic acid was identified as a minor product in some naphthalene-degrading cultures, the main pathway proceeded through the formation of 5,6,7,8-tetrahydro-2-naphthoic acid. oup.comnih.gov This body of evidence suggests that under anaerobic conditions, the degradation of related polycyclic aromatic hydrocarbons (PAHs) proceeds via carboxylation and reduction of the aromatic system, rather than through the formation of hydroxylated intermediates like this compound. oup.com

Table 3: Metabolites Identified in Anaerobic Naphthalene Degradation by a Sulfate-Reducing Culture

| Metabolite | Status |

|---|---|

| 2-Naphthoic acid | Central intermediate |

| 5,6,7,8-Tetrahydro-2-naphthoic acid | Major reduced metabolite |

| 1,2,3,4-Tetrahydro-2-naphthoic acid | Minor reduced metabolite |

| Octahydro-2-naphthoic acid | Tentatively identified |

| Decahydro-2-naphthoic acid | Identified |

Source: Meckenstock et al., 2000; Meckenstock & Mouttaki, 2004 oup.comnih.gov

Environmental Persistence and Bioaccumulation Potential

The environmental persistence and bioaccumulation potential of a chemical are key indicators of its environmental risk.

Persistence: Based on the microbial transformation studies, this compound is an actively metabolized intermediate in the aerobic degradation of tetralin. ethz.ch Its formation and subsequent rapid conversion to 1,2,3,4-tetrahydronaphthalone suggest that it is not likely to be persistent in aerobic environments where competent microbial populations exist. ethz.ch Under anaerobic conditions, it is not a major intermediate in the degradation of related compounds, suggesting its formation would be limited.

Bioaccumulation: The potential for a chemical to bioaccumulate in organisms can be estimated using its octanol-water partition coefficient (Log P or Log Kₒw). A higher Log P value generally indicates a greater potential for partitioning into fatty tissues. The calculated XLogP3-AA value for this compound is 1.8. nih.govguidechem.com This relatively low value suggests a low potential for bioaccumulation in aquatic organisms.

Table 4: Physicochemical Properties Related to Environmental Fate

| Property | Value | Implication |

|---|---|---|

| XLogP3-AA | 1.8 | Low bioaccumulation potential |

| Water Solubility | 5.09 g/L | Moderately soluble |

Source: PubChem; Guidechem nih.govguidechem.com

Emerging Research Directions and Future Perspectives for 1,2,3,4 Tetrahydro 1 Naphthol

Innovations in Chiral Synthesis and Stereocontrol

The production of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical industry to ensure efficacy and safety. doi.orgnih.gov For 1,2,3,4-tetrahydro-1-naphthol, research is geared towards catalytic asymmetric synthesis, which offers a direct and atom-economical route to the desired chiral molecule.

A significant challenge and area of innovation is the asymmetric hydrogenation of naphthols. chinesechemsoc.org Asymmetric transfer hydrogenation, in particular, has emerged as a promising strategy. Recent studies have demonstrated a new approach for this transformation using a combination of heterogeneous and homogeneous catalysis. chinesechemsoc.org This bimetallic cooperative system allows for the asymmetric transfer hydrogenation of naphthols to yield chiral 1,2,3,4-tetrahydronaphthols with excellent enantioselectivity. chinesechemsoc.org Another approach involves a one-pot, two-step sequential transfer hydrogenation, which also shows potential for producing the chiral alcohol.

Enzymatic and biocatalytic methods are also at the forefront of chiral synthesis innovation. pharmasalmanac.comchiralpedia.com Biocatalysis is increasingly recognized for its high stereo- and regioselectivity, often performed under mild conditions, which reduces energy consumption and unwanted side reactions like racemization. pharmasalmanac.comnih.gov Enzymes such as dehydrogenases and transaminases are being engineered to improve their catalytic performance, expand their substrate scope, and enhance their stability for industrial applications. nih.goventrechem.comnih.gov These biocatalytic routes can be applied to the enantioselective reduction of the precursor ketone, 1-tetralone (B52770), to produce enantiomerically pure (R)- or (S)-1,2,3,4-tetrahydro-1-naphthol. nih.gov

Table 1: Comparison of Selected Chiral Synthesis Methodologies for this compound and Related Structures

| Method | Catalyst/Enzyme | Key Features | Reference |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Bimetallic cooperative heterogeneous and homogeneous catalysis (e.g., Pd/C and (R,R)-C11) | Achieves asymmetric hydrogenation of naphthols with excellent enantioselectivity. | chinesechemsoc.org |

| Asymmetric Hydrogenation | Rhodium catalysts with chiral ligands | Effective for the synthesis of various N-heterocycles; challenges remain for direct hydrogenation of isoquinolines. | mdpi.comnih.gov |

| Biocatalytic Reduction | Engineered Dehydrogenases (e.g., D-lactate dehydrogenase) | High stereoselectivity for reducing keto acids to the corresponding R-hydroxy acids. | nih.gov |

| Biocatalytic Reduction | Nocardia salmonicolor SC 6310 | Enantioselective reduction of a dione (B5365651) precursor to a key chiral intermediate with 99.8% e.e. | nih.gov |

| Chemo-enzymatic Cascade | Ene reductase (ERED)/Imine reductase (IRED) | One-pot synthesis of chiral amines, precursors to complex heterocycles, with excellent enantioselectivity (>97% ee). | rsc.org |

Exploration of Novel Bioactive Derivatives

The this compound scaffold is a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications. Its structure is a key intermediate in the development of analgesics and anti-inflammatory agents. chemimpex.com Research is actively exploring the creation of new derivatives to target a range of biological systems.

One area of focus is the central nervous system. By introducing an amino group to the tetralin frame, researchers have created aminotetralin derivatives that interact with serotonin (B10506) 5-HT1A and dopamine (B1211576) D2 receptors, indicating their potential for treating neuropsychiatric disorders. nih.gov For instance, novel [(diazomethyl)carbonyl]-1,2,3,4-tetrahydronaphthalene derivatives have been synthesized and evaluated as potential photoaffinity ligands for the 5-HT1A receptor, with some showing high binding affinity. nih.gov

Derivatives of 1-naphthol (B170400), a related precursor, have also been synthesized and shown to possess a wide array of biological activities. mdpi.com A series of novel 1-naphthol derivatives bearing substituents like fluorine, chlorine, and bromine were found to be effective inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes and acetylcholinesterase (AChE). nih.govresearchgate.net Acetylcholinesterase is a significant target in the research of degenerative neurological diseases. nih.govresearchgate.net Furthermore, some of these derivatives displayed promising antioxidant and antiradical activities. nih.govresearchgate.net The incorporation of heterocyclic motifs, such as 1,2,3-triazoles, onto the naphthol structure via click chemistry has also yielded compounds with antifungal and antitubercular properties. researchgate.net

Table 2: Examples of Bioactive Derivatives Based on Naphthol and Tetrahydronaphthol Scaffolds

| Derivative Class | Target/Activity | Findings | Reference |

|---|---|---|---|

| [(diazomethyl)carbonyl]-1,2,3,4-tetrahydronaphthalenes | Serotonin 5-HT1A Receptor | Ketone derivative showed an IC50 value of approximately 25 nM and acted as a photoaffinity label for the receptor. | nih.gov |

| Substituted 1-Naphthols | Acetylcholinesterase (AChE) and Carbonic Anhydrases (hCA I, hCA II) | Effective inhibitors with Ki values in the micromolar and sub-micromolar range. | nih.govresearchgate.net |

| 1,2,3-Triazoles derived from Naphthols | Antifungal, Antioxidant, Antitubercular | Synthesized via click chemistry, these derivatives show a range of biological activities. | researchgate.net |

| Aminotetralin Scaffolds | Serotonin 5-HT1A and Dopamine D2 Receptors | Derivatives show interaction with key CNS targets, suggesting potential in neuropsychiatric drug development. |

Advanced Catalytic Systems Development

The development of advanced catalysts is crucial not only for the synthesis of this compound but also for its subsequent transformations into other valuable chemicals. A key industrial process is hydrodeoxygenation (HDO), which converts phenolic compounds into aromatic hydrocarbons.

Recent research has focused on understanding and optimizing catalysts for the hydrogenation of naphthols. Iridium-based catalysts have been studied for the HDO of 1-naphthol, where this compound is a key intermediate. acs.org The selectivity of the reaction, leading to either naphthalene (B1677914) or tetralin, depends on the catalyst and the relative rates of dehydration and hydrogenation of the intermediates. acs.org Ruthenium complexes with specific phosphorus-nitrogen ligands have also shown high efficiency in the selective hydrogenation of arenols. acs.org

Beyond metal catalysts, biocatalysis is emerging as a powerful tool. entrechem.comnih.gov The use of enzymes or whole-cell systems offers high selectivity under mild conditions. nih.govnih.gov For example, the chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines has been developed by combining biocatalysis with a Buchwald–Hartwig cross-coupling reaction, demonstrating the power of integrating different catalytic strategies. rsc.org The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is also a key area, as it simplifies catalyst recovery and reuse, making processes more sustainable and economical. entrechem.com

Table 3: Catalytic Systems for Reactions Involving Naphthols and Their Derivatives

| Reaction | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Naphthol Hydrogenation | Iridium complexes (Ir1/Ir1L) | Catalyzes hydrodeoxygenation (HDO) via a pathway involving this compound as an intermediate. | acs.org |

| Naphthol Hydrogenation | Raney Nickel | Used for the hydrogenation of 1-naphthol to produce 1-tetralone and this compound at high temperatures and pressures. | google.com |

| Asymmetric Hydrogenation | Ruthenium-phosphine complexes | Chiral Ru catalysts demonstrate high activity and enantioselectivity in the hydrogenation of ketones and olefins. | mdma.ch |